An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Introduction
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid, with the CAS number 151157-48-1, is a fluorinated aromatic carboxylic acid.[1][2][3][4] Its structure, featuring a cyclobutane ring connected to a 2-fluorophenyl group and a carboxylic acid moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The cyclobutane scaffold provides a three-dimensional element to molecular design, which can be advantageous for optimizing pharmacological properties. This guide provides a comprehensive overview of the known and extrapolated chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
Detailed experimental data for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is not extensively available in public literature. However, we can infer its properties based on its structure and data from its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[5][6][7]
| Property | Value | Source |
| Molecular Formula | C11H11FO2 | [1][8] |
| Molecular Weight | 194.20 g/mol | [1][8] |
| CAS Number | 151157-48-1 | [1][2][3][4] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Estimated to be slightly higher than 100-102 °C | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |
| Boiling Point | >300 °C (Predicted) | Based on 1-phenylcyclobutane-1-carboxylic acid[5][7] |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water. | General properties of similar organic acids |
| pKa | Estimated to be around 4.0-4.5 | Based on the electron-withdrawing effect of the fluorine atom compared to 1-phenylcyclobutane-1-carboxylic acid (predicted pKa ~4.39)[5][6] |
Synthesis Protocol
A plausible synthetic route for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid can be adapted from the synthesis of its non-fluorinated analog, 1-phenylcyclobutane-1-carboxylic acid.[6] The synthesis involves the reaction of a Grignard reagent with a cyclobutanecarbonitrile derivative, followed by hydrolysis.
Experimental Workflow: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid
Caption: Proposed synthesis workflow for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.
Step-by-Step Methodology:
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromofluorobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-fluorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
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Reaction with Cyclobutanecarbonitrile: The solution of the Grignard reagent is cooled in an ice bath. A solution of 1-cyanocyclobutane-1-carboxylic acid in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at room temperature overnight.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid until the aqueous layer is acidic.
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Extraction and Purification: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is dictated by the carboxylic acid group and the fluorinated phenyl ring. The carboxylic acid can undergo esterification, amidation, and reduction to the corresponding alcohol. The 2-fluorophenyl group can participate in electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group.
This molecule is a valuable building block in drug discovery for several reasons:
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Introduction of a 3D Motif: The cyclobutane ring introduces a non-planar, rigid scaffold, which can be beneficial for binding to protein targets and improving pharmacokinetic properties.
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Metabolic Stability: The cyclobutane ring is generally more metabolically stable than more flexible aliphatic chains.
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Modulation of Physicochemical Properties: The fluorine atom can modulate properties such as pKa, lipophilicity, and metabolic stability, which are critical for drug development.
Role as a Building Block in Drug Discovery
Caption: Derivatization pathways for 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid in drug discovery.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would show complex multiplets for the cyclobutane protons, typically in the range of 1.8-3.0 ppm. The aromatic protons would appear in the region of 7.0-7.5 ppm, showing splitting patterns characteristic of a 1,2-disubstituted benzene ring. The carboxylic acid proton would be a broad singlet far downfield, typically above 10 ppm.
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¹³C NMR: The spectrum would show signals for the cyclobutane carbons, the quaternary carbon attached to the phenyl ring and carboxylic acid, the aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
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IR Spectroscopy: A broad O-H stretch from the carboxylic acid dimer would be expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be present around 1700 cm⁻¹. C-F stretching vibrations would appear in the 1100-1200 cm⁻¹ region.
Conclusion
1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data is limited, its chemical properties and reactivity can be reasonably predicted based on its structural analogs. The synthetic protocol outlined in this guide provides a viable route for its preparation, enabling further research into its potential in medicinal chemistry and materials science.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Chemistry Behind 2-Fluorophenylacetic Acid: Properties and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Published October 17, 2025. [Link]
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PubChem. 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information. Accessed January 9, 2026. [Link]
- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid. Accessed January 9, 2026.
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Cenmed Enterprises. 1 (2 Fluorophenyl)Cyclobutane 1 Carboxylic Acid. Cenmed Enterprises. Accessed January 9, 2026. [Link]
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